Setiptiline maleate is a tetracyclic antidepressant that has been primarily used for the treatment of depression. Introduced in Japan in 1989, it is recognized for its unique pharmacological profile, which includes antihistamine and hypnotic-sedative effects. Unlike traditional antidepressants, Setiptiline maleate exhibits minimal anticholinergic effects and does not act as a serotonin reuptake inhibitor. Instead, it weakly inhibits norepinephrine reuptake and stimulates norepinephrine release by blocking presynaptic alpha-2 adrenergic receptors. Additionally, it antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3 receptors .
The synthesis of Setiptiline maleate typically involves multi-step organic reactions starting from simpler precursors. While specific proprietary methods may be used by pharmaceutical companies, the general approach includes:
Setiptiline maleate features a complex molecular structure characterized by:
The molecular structure facilitates interactions with neurotransmitter receptors, particularly through its aromatic rings which allow for various chemical transformations typical of tetracyclic compounds .
Setiptiline maleate can undergo various chemical transformations:
These reactions are significant for both its synthesis and potential modifications to improve efficacy or reduce side effects .
Setiptiline maleate exerts its antidepressant effects through multiple mechanisms:
These actions collectively enhance neurotransmitter availability in the synaptic cleft, alleviating depressive symptoms .
These properties are crucial for formulation development in pharmaceutical applications .
Setiptiline maleate is primarily indicated for:
Setiptiline maleate is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), a category distinguished by its dual neuromodulatory approach. Unlike SSRIs or SNRIs that directly block reuptake transporters, Setiptiline employs indirect mechanisms to enhance neurotransmitter activity. Its primary NaSSA activity involves antagonizing presynaptic α₂-adrenergic autoreceptors, which disinhibits norepinephrine (NE) release into the synaptic cleft [2] [7]. Simultaneously, it blocks specific postsynaptic serotonin receptors (particularly 5-HT₂A and 5-HT₂C), which amplifies serotonergic signaling downstream and mitigates anxiety and insomnia associated with depression [5] [7].
This dual action is synergistic: Increased NE availability stimulates postsynaptic α₁-adrenergic receptors, while 5-HT₂A/₂C receptor antagonism enhances dopamine and serotonin release in cortical regions. Notably, Setiptiline exhibits negligible affinity for serotonin transporters (SERT IC₅₀ >10,000 nM), confirming its distinction from conventional reuptake inhibitors [3] [4].
Table 1: Key NaSSA Mechanisms of Setiptiline Maleate
Target System | Action | Functional Outcome |
---|---|---|
Norepinephrine | α₂-Adrenergic receptor antagonism | Increased synaptic NE release |
Serotonin (5-HT) | 5-HT₂A/₂C receptor antagonism | Enhanced dopaminergic & serotonergic tone |
Histamine | H₁ receptor inverse agonism | Sedative effects |
Setiptiline’s binding affinity profile reveals high specificity for critical receptors governing mood regulation. Quantitative radioligand studies demonstrate potent α₂-adrenergic antagonism (IC₅₀ = 24.3 nM in rat models), which potentiates noradrenergic neurotransmission by preventing autoreceptor-mediated feedback inhibition [3] [5]. Equally significant is its antagonism at 5-HT₂A/₂C receptors, though recent cryo-EM structural analyses reveal an unexpected twist: Setiptiline acts as a full agonist at 5-HT₁F receptors (EC₅₀ = 64.6–171.0 nM), suggesting potential antimigraine effects [4] [8].
The drug’s tetracyclic scaffold adopts a unique C-shaped bend when bound to serotonin receptors, forming an ionic bond between its tertiary amine and residue D102³·³². This positions its tricyclic moiety perpendicularly between transmembrane helices TM3, TM5, and TM6—a distinct binding pose that facilitates receptor modulation [4] [8]. Additionally, Setiptiline’s H₁ inverse agonism (Ki ≈ 15–50 nM) contributes to sedative effects but differentiates it from anticholinergic tricyclics [3] [7].
Table 2: Receptor Binding Affinities of Setiptiline Maleate
Receptor | Affinity (Ki/IC₅₀, nM) | Action | Biological Impact |
---|---|---|---|
α₂-Adrenergic | 24.3 | Antagonist | ↑ Noradrenaline release |
5-HT₂A | 10–50 | Antagonist | ↑ Cortical serotonin/dopamine |
5-HT₁F | 64.6–171.0 | Agonist | Antimigraine potential |
H₁ Histamine | 15–50 | Inverse agonist | Sedation |
NET | 220 | Weak inhibitor | Minor NE reuptake blockade |
Setiptiline enhances synaptic monoamine availability through complementary presynaptic and postsynaptic mechanisms. Presynaptically, α₂-adrenergic blockade augments NE release, while weak norepinephrine transporter (NET) inhibition (IC₅₀ = 220 nM) modestly prolongs NE activity [3] [7]. Postsynaptically, 5-HT₂A/₂C receptor antagonism attenuates serotonin’s inhibitory effects on dopamine and NE release in the prefrontal cortex, thereby amplifying monoaminergic signaling in mood-regulatory pathways [4] [8].
Notably, Setiptiline’s pharmacokinetics influence its synaptic effects. Age-dependent metabolism significantly alters plasma concentrations, described by the polynomial equation:
y = -52.72 + 7.05x - 0.17x² + 0.01x³
(where y = dose-corrected plasma level, x = age) [4]. This nonlinear relationship causes elevated plasma levels in patients >80 years, necessitating dose adjustments to maintain synaptic efficacy [4] [8].
Among TeCAs, Setiptiline shares structural and functional similarities with mianserin and mirtazapine but exhibits distinct receptor engagement. All three display α₂-antagonism and H₁-inverse agonism, yet Setiptiline uniquely combines moderate NET inhibition with potent 5-HT₁F agonism—a profile absent in comparators [3] [4] [8].
Table 3: Pharmacodynamic Comparison of TeCAs
Agent | α₂-Antagonism | NET Inhibition | 5-HT₂ Antagonism | 5-HT₁F Agonism | Distinguishing Feature |
---|---|---|---|---|---|
Setiptiline | High (IC₅₀: 24.3 nM) | Moderate (IC₅₀: 220 nM) | High | Yes | 5-HT₁F agonism, NET inhibition |
Mirtazapine | Moderate | None | High | No | Potent H₁ affinity |
Mianserin | High | Weak | High | No | Balanced NE/5-HT₂ effects |
Structurally, Setiptiline is a "δ(13b,4a),4a-carba-mianserin" analog, differing from mirtazapine (6-azamianserin) by a single carbon substitution. This minor alteration enhances NET affinity while reducing anticholinergic effects [3] [8]. Clinically, its NET inhibition provides an advantage over mirtazapine in treating fatigue-associated depression, though it lacks the latter’s robust 5-HT₃ antagonism [4] [5].
Comprehensive Compound Information
Table 4: Chemical and Pharmacological Profile of Setiptiline Maleate
Attribute | Detail |
---|---|
IUPAC Name | (Z)-but-2-enedioic acid; 4-methyl-4-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |
CAS Number | 85650-57-3 (maleate); 57262-94-9 (free base) |
Molecular Formula | C₂₃H₂₃NO₄ (maleate) |
Trade Names | Tecipul, Bisopool, MO-8282 |
Molecular Weight | 377.43 g/mol (maleate) |
Pharmacological Class | Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) |
Primary Targets | α₂-Adrenoceptor, 5-HT₂A/₂C, 5-HT₁F, H₁, NET |
Developed By | Mochida Pharmaceutical (Japan, 1989) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7